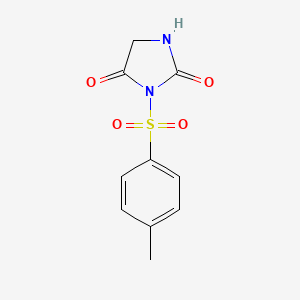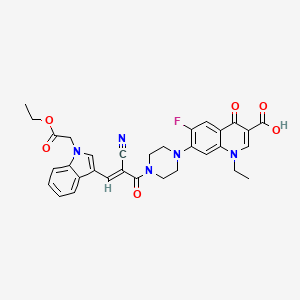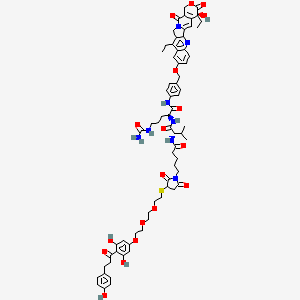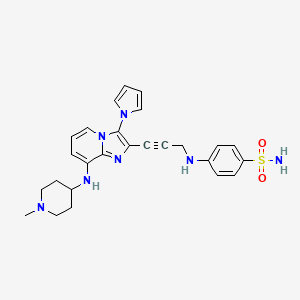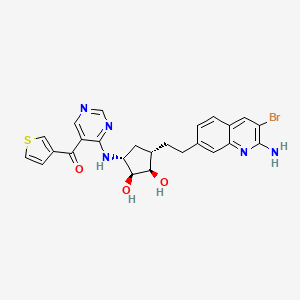
Prmt5-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-33 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. The inhibition of PRMT5 has been explored as a therapeutic strategy for various cancers and other diseases due to its involvement in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-33 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
Prmt5-IN-33 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins that are substrates of PRMT5. The inhibition of PRMT5 disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic strategy for cancer treatment .
Comparison with Similar Compounds
Prmt5-IN-33 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include:
GSK3326595: Another selective PRMT5 inhibitor with potential anticancer activity.
EPZ015666: A PRMT5 inhibitor that has shown efficacy in preclinical models of cancer.
JNJ-64619178: A potent PRMT5 inhibitor currently under investigation for its therapeutic potential
This compound stands out due to its unique chemical structure and favorable pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H24BrN5O3S |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
[4-[[(1R,2S,3R,4S)-4-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-2,3-dihydroxycyclopentyl]amino]pyrimidin-5-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C25H24BrN5O3S/c26-18-8-14-3-1-13(7-19(14)30-24(18)27)2-4-15-9-20(23(34)22(15)33)31-25-17(10-28-12-29-25)21(32)16-5-6-35-11-16/h1,3,5-8,10-12,15,20,22-23,33-34H,2,4,9H2,(H2,27,30)(H,28,29,31)/t15-,20+,22+,23-/m0/s1 |
InChI Key |
ULTOCOVWRCTJDQ-RLTFZFDCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Canonical SMILES |
C1C(C(C(C1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


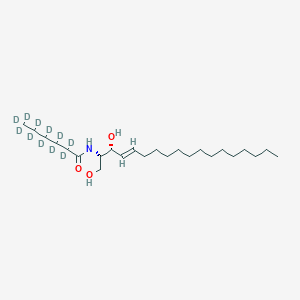
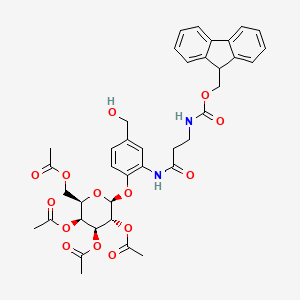
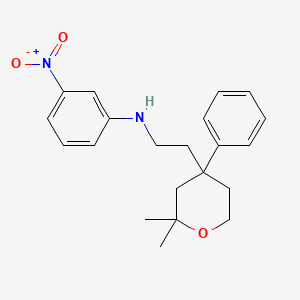
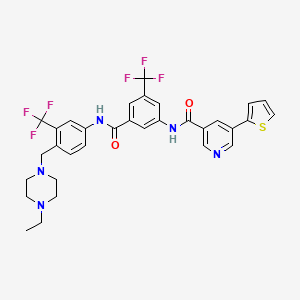

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

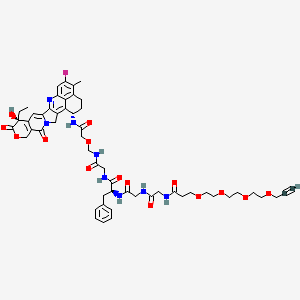
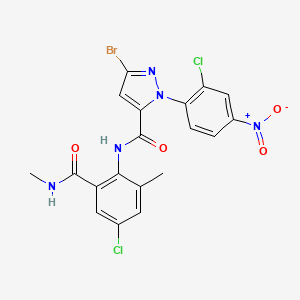
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
